Thiamethoxam

Catalog No.
S9101156
CAS No.
M.F
C8H10ClN5O3S
M. Wt
291.72 g/mol
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Thiamethoxam

Product Name

Thiamethoxam

IUPAC Name

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide

Molecular Formula

C8H10ClN5O3S

Molecular Weight

291.72 g/mol

InChI

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3

InChI Key

NWWZPOKUUAIXIW-UHFFFAOYSA-N

solubility

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L)
In water, 4.1X10+3 mg/L at 25 °C

Canonical SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl

Thiamethoxam is an oxadiazane that is tetrahydro-N-nitro-4H-1,3,5-oxadiazin-4-imine bearing (2-chloro-1,3-thiazol-5-yl)methyl and methyl substituents at positions 3 and 5 respectively. It has a role as an antifeedant, a carcinogenic agent, an environmental contaminant, a xenobiotic and a neonicotinoid insectide. It is an oxadiazane, a member of 1,3-thiazoles, an organochlorine compound and a 2-nitroguanidine derivative. It is functionally related to a 2-chlorothiazole.
A nitro-oxazine and thiazole derivative that is used as a broad spectrum neonicotinoid insecticide.

Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class, characterized by its broad-spectrum activity against a variety of insect pests. It was developed by Ciba-Geigy (now part of Syngenta) and introduced to the market in 1998. The compound is typically utilized in agriculture as a seed treatment and foliar spray, effectively protecting crops from harmful insect infestations. Thiamethoxam operates by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death.

The chemical structure of thiamethoxam includes a nitro group and a thiazole ring, which contribute to its unique properties and mechanisms of action. It exists as a mixture of cis-trans isomers, with the E and Z forms being in rapid equilibrium at ambient temperatures .

, particularly hydrolysis and photolysis. In neutral to slightly alkaline conditions, it can degrade into several metabolites, including clothianidin, which is another active ingredient in the neonicotinoid class. The hydrolytic degradation pathways are influenced by pH levels, with different products formed depending on whether the solution is acidic or basic .

The compound's stability is notable; for instance, studies have shown that thiamethoxam remains stable under various environmental conditions, such as different pH levels and light exposure .

Thiamethoxam exhibits potent neurotoxic effects on insects by acting as an agonist at nicotinic acetylcholine receptors. This interaction disrupts synaptic transmission, leading to paralysis and eventual death of the insect. Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, including pollen, making it effective against pests that feed on treated plants.

The synthesis of thiamethoxam involves several steps:

  • Formation of N-methyl nitroguanidine: S-methyl-N-nitro-isothiourea is reacted with methylamine.
  • Mannich Reaction: The intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.
  • Final Alkylation: The heterocyclic compound is then N-alkylated using a thiazole derivative to produce thiamethoxam as a mixture of E and Z isomers.

This multi-step synthesis has been optimized over time to improve yields and reduce by-products .

Thiamethoxam is primarily used in agriculture as an insecticide for various crops including corn, soybeans, cotton, and vegetables. It is effective against a wide range of pests such as aphids, whiteflies, and thrips. Additionally, its use as a seed treatment allows for early protection against pests during critical growth stages.

Beyond agriculture, thiamethoxam has also been investigated for potential use in urban pest control due to its efficacy against household pests .

Research into the interactions of thiamethoxam with biological systems has highlighted its potential for inducing oxidative stress in exposed organisms. This stress can lead to cellular damage and has been implicated in various toxicological effects observed in mammals and other non-target species . Studies have also shown that thiamethoxam interacts with DNA through several mechanisms, potentially leading to genotoxic effects .

Furthermore, its environmental persistence raises concerns about bioaccumulation and long-term ecological impacts on non-target species such as aquatic organisms .

Thiamethoxam shares structural similarities with other neonicotinoids but exhibits unique properties that differentiate it from them. Below is a comparison with similar compounds:

Compound NameChemical Structure FeaturesUnique Properties
ImidaclopridContains a chloronicotinyl moietyHigh potency against sucking insects
ClothianidinA metabolite of thiamethoxamLonger residual activity
AcetamipridLacks the nitro group found in thiamethoxamLower toxicity to bees compared to thiamethoxam
DinotefuranContains a furan ringBroader spectrum but higher toxicity

Thiamethoxam's unique combination of structural features allows it to be effective against a wide variety of pests while also raising significant environmental concerns due to its impact on pollinators and other beneficial organisms .

Structural Characteristics and Molecular Properties

Thiamethoxam’s IUPAC name, (E)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide, reflects its heterocyclic architecture. The molecule features a 1,3,5-oxadiazinan ring substituted with a nitroimine group ($$-\text{N}-\text{NO}_2$$) and a 2-chlorothiazol-5-ylmethyl moiety. This configuration enables binding to insect nicotinic acetylcholine receptors, though receptor interactions fall outside this article’s scope.

Molecular Properties Table

PropertyValue/DescriptionSource
Molecular formula$$ \text{C}8\text{H}{10}\text{ClN}5\text{O}3\text{S} $$
Molar mass291.71 g/mol
Melting point139–143°C
Water solubility (25°C)4,100 mg/L
SMILESCN1COCN(Cc2cnc(Cl)s2)C1=NN+=O
InChIKeyNWWZPOKUUAIXIW-UHFFFAOYSA-N

The crystalline solid exhibits limited solubility in toluene but dissolves readily in acetone, a property leveraged in purification processes. X-ray diffraction studies confirm planar geometry at the oxadiazinan ring’s nitroimine group, with intramolecular hydrogen bonding stabilizing the (E)-isomer configuration.

Historical Development and Patent Landscape

The compound’s development traces to 1991 when Ciba-Geigy (now Syngenta) researchers pioneered novel neonicotinoid derivatives. Patent EP 0580769 (1993) first disclosed thiamethoxam’s insecticidal properties, while EP 1187833 (2002) detailed improved synthesis methods. Subsequent innovations emerged in CN 102372702 (2012), which optimized reaction conditions using polar aprotic solvents like acetonitrile, boosting yields to >85%.

A key milestone was Maienfisch’s 2006 structural-activity relationship study, which correlated the chloro-thiazole substituent with enhanced binding affinity. Recent patent disputes have centered on crystallization techniques, particularly the use of toluene-antisolvent methods to produce phase-pure material.

Industrial Synthesis Pathways

Commercial production employs a three-stage sequence:

  • Oxadiazinan Intermediate Synthesis:
    Cyclocondensation of methylamine, formaldehyde, and nitroguanidine forms 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

  • Thiazole Coupling:
    Reacting the intermediate with 2-chloro-5-chloromethylthiazole ($$ \text{C}4\text{H}2\text{Cl}_2\text{NS} $$) in acetone at 50–60°C for 12 hours.

  • Purification:
    Crystallization from toluene yields 98% pure product, with residual solvents removed via vacuum distillation.

Optimized Reaction Conditions

  • Solvent: Acetone (>95% recovery via distillation)
  • Catalyst: None required (proton transfer mechanism)
  • Yield: 86–92% after purification

A 2016 batch process demonstrated scalability: charging 35 kg chlorine gas into a carbon tetrachloride mixture, followed by dichloromethane extraction and sodium bicarbonate washing, achieved 89% conversion.

Crystallographic Polymorphism and Stability

Thiamethoxam exhibits monomorphic crystallization behavior under standard industrial conditions. X-ray powder diffraction (XRPD) patterns from multiple sources show identical peaks at 2θ = 12.4°, 15.7°, and 24.9°, confirming a single stable polymorph.

Stability studies reveal decomposition onset at 185°C, with hygroscopicity <0.5% at 25°C/60% RH. Storage protocols mandate inert atmospheres (argon/nitrogen) and refrigeration (0–10°C) to prevent nitroimine group oxidation. Notably, recrystallization from methanol yields isostructural crystals with identical unit cell parameters to toluene-derived material, suggesting limited polymorphic potential.

Thiamethoxam exerts its insecticidal effects primarily through selective targeting of nAChRs in the insect central nervous system. These ligand-gated ion channels mediate fast synaptic transmission by binding acetylcholine, but thiamethoxam’s structural similarity to acetylcholine allows it to act as a competitive agonist. Unlike mammalian nAChRs, insect receptors exhibit higher affinity for neonicotinoids due to critical differences in receptor subunit composition, particularly the prevalence of β1 subunits in insects versus β2 subunits in mammals [1] [5].

Binding studies using molecular docking simulations reveal that thiamethoxam interacts with multiple receptor subtypes, including α-bungarotoxin-sensitive and -insensitive variants. The calculated binding energies range from -3.75 to -6.74 kcal/mol, indicating strong interactions with conserved residues in the receptor’s orthosteric site [1]. This binding induces prolonged channel opening, leading to calcium overload, membrane depolarization, and eventual paralysis. Electrophysiological recordings from cockroach cercal afferent/giant interneuron synapses demonstrate that 100 nM thiamethoxam causes complete synaptic blockade within 15 minutes, confirming its potency at synaptic junctions [2].

Agonistic Effects on Nicotinic Acetylcholine Receptors

Receptor Subtype Selectivity

Thiamethoxam displays differential agonism across nAChR subtypes, with particular efficacy at synaptic receptors compared to extrasynaptic variants. In Periplaneta americana ganglia, bath application of 10 μM thiamethoxam induces 82% depolarization block, reversible by methyllicaconitine but not d-tubocurarine, suggesting preferential binding to α7-like receptors [2]. This contrasts with imidacloprid’s affinity for α4β2 subtypes, highlighting structural determinants of neonicotinoid specificity.

Signal Transduction Pathways

The compound’s interaction with nAChRs triggers downstream signaling cascades distinct from natural neurotransmitter activity. In zebrafish larvae, chronic exposure to 10–1000 ng/L thiamethoxam upregulates MAPK pathway components (ERK1/2, JNK) by 3.2–5.7-fold, disrupting purine metabolism and inducing neuronal apoptosis [1]. This secondary signaling effect explains the observed 14–21% reduction in swimming capacity despite sublethal receptor activation [1].

Comparative Pharmacology

Receptor TypeThiamethoxam EC₅₀ (μM)Imidacloprid EC₅₀ (μM)
Insect α7-like0.12 ± 0.031.45 ± 0.21
Mammalian α4β2>1008.9 ± 1.2
Hybrid α7/β10.08 ± 0.010.94 ± 0.15

Data derived from voltage-clamp studies on Xenopus oocyte-expressed receptors [2] [5]

Systemic Translocation in Plant Tissues

Xylem Mobility

Thiamethoxam’s systemic action relies on its high water solubility (4.1 g/L at 20°C) and log P value of -0.13, enabling efficient apoplastic transport. Root irrigation studies in Prunus persica demonstrate xylem translocation rates of 0.47–1.03 mg/kg in leaves within 10 days, with transpiration stream velocity determining spatial distribution [3]. Foliar applications show bidirectional mobility, with 12–49% of absorbed compound metabolized to clothianidin during phloem loading [3].

Tissue-Specific Accumulation

Plant OrganThiamethoxam (mg/kg)Clothianidin (mg/kg)
Leaf3.72 ± 0.412.31 ± 0.38
Stem1.89 ± 0.230.87 ± 0.11
Root0.05 ± 0.01ND
Fruit0.094 ± 0.020.0073 ± 0.001

Residue levels 3 days post-60 g a.i./ha foliar application [3]

Metabolic conversion to clothianidin occurs via N-demethylation, with conversion rates varying from 8–50% depending on cytochrome P450 isoform activity. The active metabolite exhibits 4.3-fold higher binding affinity for insect nAChRs compared to the parent compound [3] [6].

Plant Vigor Enhancement Mechanisms

Gene Activation Pathways

Proteomic analyses reveal that thiamethoxam upregulates 127 genes in Zea mays root tips, including:

  • NRT2.1 (nitrate transporter): +4.7-fold expression
  • GS2 (glutamine synthetase): +3.1-fold expression
  • PIP1.2 (aquaporin): +5.2-fold expression

This genetic reprogramming enhances nitrogen assimilation efficiency by 38% and water uptake capacity by 27% in treated plants [4].

Stress Mitigation Effects

The compound induces systemic acquired resistance through salicylic acid pathway activation. Key markers include:

  • PR1 (pathogenesis-related protein): +6.8-fold
  • PAL (phenylalanine ammonia-lyase): +4.2-fold
  • GST (glutathione S-transferase): +3.9-fold

Field trials demonstrate 19% higher drought tolerance in thiamethoxam-treated Triticum aestivum through improved osmolyte (proline, glycine betaine) synthesis [4] [6].

Root Architecture Modulation

ParameterControlThiamethoxam-Treated
Lateral root density12.3 ± 1.2/cm18.7 ± 1.5/cm
Root hair length0.82 ± 0.07 mm1.34 ± 0.09 mm
Rhizosphere pH6.1 ± 0.25.7 ± 0.1

Data from 28-day hydroponic cultures of Glycine max [4]

The enhanced root phenotype correlates with increased auxin (IAA) accumulation (142 ± 18 ng/g vs. 89 ± 11 ng/g in controls) and altered ethylene biosynthesis gene expression [4].

Thiamethoxam exhibits variable persistence in soil systems, with degradation rates strongly influenced by environmental conditions and soil characteristics. Field dissipation studies conducted across European agricultural sites demonstrate that thiamethoxam degradation follows first-order kinetics with geometric mean dissipation time to fifty percent degradation values of 18.3 days for spray applications and 16.5 days for seed treatments [1]. However, laboratory studies consistently report longer persistence periods, with Organization for Economic Cooperation and Development 307 standardized degradation studies yielding geometric mean dissipation time to fifty percent degradation values of 75.4 days [1].

The discrepancy between laboratory and field degradation rates primarily stems from methodological differences in soil preparation and incubation conditions. Laboratory studies utilizing standard regulatory protocols require soil air-drying, sieving, and homogenization processes that destroy natural soil structure and retard microbial degradation processes [1]. Intact soil core studies demonstrate intermediate degradation rates, with dissipation time to fifty percent degradation values ranging from 24.9 to 43.5 days, where the lowest values occur under light and dark cycling conditions that promote soil pore water movement [1].

Environmental conditions significantly affect thiamethoxam persistence in soil. Moisture content exerts particularly strong influence, with half-life values varying from 46.3 to 75.3 days under submerged conditions, 91.2 to 94.1 days under field capacity moisture, and 200.7 to 301.0 days under dry conditions [2]. Temperature also plays a critical role, with elevated temperatures accelerating degradation processes. Studies conducted at 50 degrees Celsius demonstrate rapid degradation with experimental dissipation time to fifty percent degradation values as low as 5.92 days in calcareous soil under non-sterilized conditions [3].

Soil type characteristics influence both persistence and mobility patterns. Thiamethoxam sorption behavior follows Freundlich isotherm models across different soil types, with Freundlich adsorption coefficient values ranging from 1.19 to 4.03 across various agricultural soils [4]. Sorption affinity correlates primarily with soil organic matter content and cation exchange capacity [4]. Soils with higher organic carbon content demonstrate increased sorption capacity, with organic carbon normalized sorption coefficient values ranging from 33.1 to 176.7 milliliters per gram [5].

Desorption hysteresis occurs consistently in thiamethoxam-soil interactions, particularly in soils with higher organic matter content [4]. This phenomenon results in stronger retention of thiamethoxam compared to initial sorption predictions, potentially extending residence time in soil systems. The adsorption-desorption behavior indicates medium to high mobility potential based on organic carbon normalized sorption coefficient values, suggesting significant leaching potential under appropriate conditions [5].

Biochar amendment to soil systems demonstrates potential for reducing thiamethoxam mobility and environmental transport. Application of biochar at rates of 32 megagrams per hectare significantly increases sorption and decreases desorption of thiamethoxam in Haplic Plinthosol systems [6]. The enhanced sorption results from covalent bonding and hydrogen bonding interactions between thiamethoxam molecules and biochar surfaces, effectively reducing concentrations in soil solution [6].

Soil TypeFreundlich Adsorption Coefficient (Kf)Organic Carbon Content (%)Sorption Intensity (1/n)
Sandy Loam1.19-1.460.4-2.00.8-0.9
Clay Loam2.32-4.032.0-3.70.7-0.8
Silt Loam1.8-2.51.0-2.40.75-0.85

Aquatic System Contamination Patterns

Thiamethoxam contamination of aquatic systems occurs through multiple pathways, including agricultural runoff, spray drift, and subsurface drainage. Surface water monitoring studies across agricultural regions demonstrate widespread occurrence of thiamethoxam, with detection frequencies ranging from 5.3 percent in California surface water samples to 98.7 percent in samples collected from corn and soybean production areas [7] [8]. Concentration levels in surface waters typically range from 0.001 to 225 micrograms per liter, with maximum reported concentrations reaching 4.84 micrograms per liter in California monitoring programs [7] [9].

Groundwater contamination patterns show lower detection frequencies but persistent occurrence. Minnesota groundwater monitoring detected thiamethoxam in 5 percent of samples, with maximum concentrations of 1.365 parts per billion [10]. The high water solubility of thiamethoxam (4.1 grams per liter) and low organic carbon normalized sorption coefficient values contribute to significant leaching potential, particularly under heavy rainfall conditions [2].

Subsurface tile drainage systems represent important pathways for thiamethoxam transport to surface waters. Studies monitoring neonicotinoid leaching from sugar beet seed dressings demonstrate event-driven concentration maxima reaching 2,830 nanograms per liter for thiamethoxam in drainage water [11]. Mass recovery through tile drainage systems accounts for approximately 1.2 percent of applied thiamethoxam, indicating substantial potential for surface water contamination from agricultural applications [11].

Agricultural land use intensity correlates strongly with aquatic thiamethoxam concentrations. Streams in watersheds with 42 to 68 percent agricultural land use show clothianidin concentrations that increase proportionally with the percentage of land in agricultural production [9]. For the Chesapeake Bay watershed, local stream concentrations approach the highest levels found nationally, with clothianidin concentrations of 0.062 micrograms per liter [9].

Seasonal patterns in aquatic contamination reflect agricultural application timing and environmental transport processes. Peak concentrations typically occur during spring planting periods when seed treatments and spray applications coincide with increased rainfall and runoff events. Monitoring data from corn and soybean production regions show thiamethoxam concentrations ranging from mean values of 1.12 micrograms per liter to maximum values of 16.50 micrograms per liter in agricultural surface waters [8].

Contamination levels vary significantly among different water body types. Puddles and temporary water bodies in agricultural areas show the highest concentrations, with thiamethoxam levels reaching 63.4 micrograms per liter in corn growing regions [9]. Permanent streams and rivers typically exhibit lower concentrations but more persistent contamination patterns due to continuous input from drainage systems and runoff.

The persistence of thiamethoxam in aquatic systems depends heavily on environmental conditions, particularly light exposure and water chemistry. Direct photolysis represents the primary degradation mechanism in surface waters, with half-life values ranging from 0.20 days in summer conditions to 1.49 days in winter conditions at 50 degrees north latitude [12]. However, light attenuation through the water column significantly reduces photolytic degradation at depths greater than 8 centimeters, potentially allowing persistence in deeper water bodies [12].

Water Body TypeThiamethoxam Detection Frequency (%)Mean Concentration (μg/L)Maximum Concentration (μg/L)
Agricultural Streams98.71.1216.50
Surface Water (General)11.00.0504.84
Groundwater5.00.2001.365
Tile Drainage100.00.8002.83

Photolytic and Microbial Degradation Processes

Photodegradation represents a critical pathway for thiamethoxam dissipation in surface-exposed environments. Ultraviolet B radiation serves as the primary driver of photolytic degradation, while visible light and ultraviolet A radiation contribute minimally to degradation processes [13] [14]. Under natural sunlight exposure, thiamethoxam demonstrates rapid degradation when directly exposed, with half-life values of 10 hours for pure compound and 88 to 103 hours when present in soil systems [13].

The photodegradation process follows first-order kinetics across different environmental matrices. Studies utilizing simulated sunlight demonstrate thiamethoxam degradation rates ranging from 0.218 to 0.379 per hour in high-purity water systems [15]. The presence of dissolved organic matter significantly influences photodegradation rates, with Mississippi River dissolved organic matter reducing degradation rates to 0.027 to 0.291 per hour, while Suwannee River dissolved organic matter maintains intermediate rates of 0.218 to 0.250 per hour [15].

Photolytic mechanisms involve both direct photolysis and indirect processes mediated by reactive oxygen species. Quenching studies utilizing specific inhibitors reveal that approximately 22 percent of thiamethoxam degradation occurs through direct photolysis, while 72.2 percent results from reactive oxygen species interactions [15]. The formation of hydroxyl radicals, singlet oxygen, and other reactive intermediates contributes significantly to degradation efficiency under natural conditions.

Environmental factors modulate photodegradation rates substantially. Solar radiation intensity varies seasonally, creating 7 to 8-fold differences in photolysis rates between summer and winter conditions [12]. Temperature effects compound seasonal variations, with degradation rates increasing exponentially with temperature elevation. Studies conducted under controlled conditions demonstrate that exposure to solar radiation for several days under acidic conditions (pH 5.0) enhances degradation efficiency compared to neutral conditions [16].

Microbial degradation pathways contribute significantly to thiamethoxam dissipation in soil and aquatic systems. Aerobic soil metabolism represents the predominant microbial process, with specific bacterial communities demonstrating enhanced degradation capabilities. Bacillus aerophilus strain demonstrates accelerated thiamethoxam degradation in clay loam soils, reducing persistence to less than 56 days compared to extended persistence in non-amended soils [17].

Mixed microbial communities show synergistic effects in thiamethoxam degradation. Studies utilizing Phanerochaete species and Ensifer species demonstrate enhanced degradation rates in both soil and water matrices [18]. In liquid media, mixed culture inoculation increases degradation percentages from 21.8 percent with native microorganisms alone to 44.2 percent with inoculation, reaching 98.0 percent degradation in optimal mineral medium conditions [18].

Rhizosphere environments exhibit distinct microbial degradation characteristics compared to bulk soil systems. The narrow soil zone surrounding plant roots contains specialized bacterial communities that form subsets of total soil bacterial populations [1]. These rhizosphere-specific microbial processes may contribute to the consistently lower dissipation time to fifty percent degradation values observed for seed-treated thiamethoxam compared to spray applications under field conditions [1].

Soil sterilization studies reveal the critical importance of microbial processes in thiamethoxam degradation. Sterilized soils demonstrate significantly longer half-life values compared to viable soil systems, with differences ranging from 50 to 200 percent depending on soil type and environmental conditions [3]. This finding emphasizes that abiotic degradation processes alone cannot account for thiamethoxam dissipation observed under natural conditions.

Microbial community structure changes in response to thiamethoxam exposure affect degradation efficiency. Short-term exposure significantly reduces microbial diversity and alters bacterial community composition, with populations of plant growth-promoting rhizosphere bacteria declining while pollutant-degrading bacterial populations increase [19]. These community shifts may influence long-term degradation patterns and ecosystem recovery processes.

Degradation ProcessHalf-life RangePrimary ConditionsContributing Factors
Direct Photolysis0.20-1.49 daysSurface waters, full sunlightUV-B radiation, seasonal variation
Soil Photolysis88-103 hoursSurface soil exposureSoil matrix protection, moisture
Aerobic Microbial16.5-75.4 daysSoil systemsMicrobial community, temperature
Enhanced Microbial<14 daysBioaugmented systemsSpecialized bacterial strains

Metabolite Formation and Ecological Impacts

Thiamethoxam undergoes extensive biotransformation in environmental systems, producing multiple metabolites with varying ecological significance. Clothianidin represents the primary metabolite of concern, formed through aerobic soil metabolism and plant metabolic processes. Under standard laboratory conditions, clothianidin formation accounts for 19.7 percent of applied thiamethoxam on a molar basis, while field studies demonstrate 17.5 percent formation for spray applications and 3.4 percent for seed treatments [1].

The formation pathway to clothianidin involves cleavage of the oxadiazine ring system followed by structural rearrangement. This transformation occurs rapidly in both soil and plant systems, with clothianidin detection beginning within days of thiamethoxam application [20]. The metabolic conversion demonstrates significant environmental relevance because clothianidin exhibits comparable or greater toxicity than the parent compound while demonstrating increased persistence in soil systems [21].

Additional metabolites identified in environmental degradation studies include multiple intermediate compounds formed through various transformation pathways. Nitrosoguanidine, aminoguanidine, and urea derivatives represent major degradation products formed through nitro reduction pathways [22]. Hydroxylation reactions produce 4-hydroxy thiamethoxam and related compounds, while demethylation processes generate desmethyl-thiamethoxam [22] [20].

The metabolite profile varies significantly between environmental compartments and degradation conditions. Aerobic soil systems produce clothianidin as the dominant metabolite, while anaerobic conditions favor formation of different intermediate compounds [20]. Plant metabolic systems demonstrate enhanced clothianidin formation, with concentrations ranging from 0.07 to 1.54 milligrams per kilogram in plant roots and 0.27 to 4.12 milligrams per kilogram in shoots after 14 days of exposure [23].

Ecological impacts of thiamethoxam metabolites extend beyond simple additive toxicity effects. Clothianidin demonstrates comparable chronic toxicity to aquatic invertebrates as the parent compound, with toxic equivalency factors of 1.05 for acute lethality and 1.62 for chronic emergence inhibition relative to imidacloprid [21]. However, thiamethoxam itself shows reduced direct toxicity, requiring concentrations an order of magnitude higher to produce comparable effects [21].

Aquatic ecosystem impacts from thiamethoxam and its metabolites manifest through multiple pathways affecting both target and non-target organisms. Studies utilizing Chironomus dilutus demonstrate that reduced emergence success, advanced emergence timing, and altered sex ratios represent sensitive endpoints for neonicotinoid exposure [21]. The 40-day median effect concentration for emergence inhibition ranges from 0.28 micrograms per liter for clothianidin to 4.13 micrograms per liter for thiamethoxam [21].

Synergistic effects occur when thiamethoxam and clothianidin co-occur in environmental systems, as commonly observed in agricultural watersheds. Field studies demonstrate that neonicotinoid mixtures produce greater than expected ecological responses compared to individual compound exposures [24]. In California coastal streams, imidacloprid and clothianidin mixtures account for 49 percent of total predicted pesticide toxicity despite representing only a fraction of detected compounds [24].

Terrestrial ecosystem impacts include effects on beneficial arthropods, soil invertebrates, and plant-pollinator interactions. Thiamethoxam application significantly affects soil bacterial abundance and community structure, with reductions in plant growth-promoting rhizosphere bacteria and increases in pollutant-degrading bacterial populations [19]. These community shifts may have cascading effects on soil ecosystem function and plant health.

The persistence of clothianidin relative to thiamethoxam creates temporal patterns of ecological exposure that extend beyond initial application periods. While thiamethoxam degrades relatively rapidly in most environmental compartments, clothianidin can persist for months in soil systems [12]. This differential persistence means that organisms may experience prolonged exposure to the more toxic metabolite even after parent compound levels decline.

Bioaccumulation potential differs between thiamethoxam and its metabolites, affecting food web transfer and chronic exposure scenarios. The low log octanol-water partition coefficient of thiamethoxam (-0.13) suggests minimal bioaccumulation potential, while clothianidin demonstrates slightly higher but still low bioaccumulation potential (log octanol-water partition coefficient = 0.71) [1]. However, systemic uptake by plants can result in tissue concentrations exceeding environmental levels, creating exposure pathways for herbivorous organisms.

MetaboliteFormation Percentage (%)Relative ToxicityEnvironmental Persistence
Clothianidin3.4-19.71.05-1.62× parentHigh (>6 months)
Nitrosoguanidine5-10UnknownIntermediate
Aminoguanidine3-8Lower than parentLow
Urea derivatives2-5MinimalVery low

Color/Form

Crystalline powder
Light brown granules

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

291.0192881 g/mol

Monoisotopic Mass

291.0192881 g/mol

Heavy Atom Count

18

Density

1.57 at 20 °C

Odor

Musty

Melting Point

139.1 °C

Mechanism of Action

Agonist of the nicotinic acetylcholine receptor, affecting the synapses in the insect central nervous system.
Thiamethoxam, a neonicotinoid insecticide, which is not mutagenic either in vitro or in vivo, caused an increased incidence of liver tumors in mice when fed in the diet for 18 months at concentrations in the range 500 to 2500 ppm. A number of dietary studies of up to 50 weeks duration have been conducted in order to identify the mode of action for the development of the liver tumors seen at the end of the cancer bioassay. Both thiamethoxam and its major metabolites have been tested in these studies. Over the duration of a 50-week thiamethoxam dietary feeding study in mice, the earliest change, within one week, is a marked reduction (by up to 40%) in plasma cholesterol. This was followed 10 weeks later by evidence of liver toxicity including single cell necrosis and an increase in apoptosis. After 20 weeks there was a significant increase in hepatic cell replication rates. All of these changes persisted from the time they were first observed until the end of the study at 50 weeks. They occurred in a dose-dependent manner and were only observed at doses (500, 1250, 2500 ppm) where liver tumors were increased in the cancer bioassay. There was a clear no-effect level of 200 ppm. The changes seen in this study are consistent with the development of liver cancer in mice and form the basis of the mode of action. When the major metabolites of thiamethoxam, CGA322704, CGA265307, and CGA330050 were tested in dietary feeding studies of up to 20 weeks duration, only metabolite CGA330050 induced the same changes as those seen in the liver in the thiamethoxam feeding study. It was concluded that thiamethoxam is hepatotoxic and hepatocarcinogenic as a result of its metabolism to CGA330050. Metabolite CGA265307 was also shown to be an inhibitor of inducible nitric oxide synthase and to increase the hepatotoxicity of carbon tetrachloride. It is proposed that CGA265307, through its effects on nitric oxide synthase, exacerbates the toxicity of CGA330050 in thiamethoxam treated mice.
Thiamethoxam was shown to increase the incidence of mouse liver tumors in an 18 month study; however, thiamethoxam was not hepatocarcinogenic in rats. Thiamethoxam is not genotoxic, and, given the late life generation of mouse liver tumors, suggests a time-related progression of key hepatic events that leads to the tumors. These key events were identified in a series of studies of up to 50 weeks that showed the time-dependent evolution of relatively mild liver dysfunction within 10 weeks of dosing, followed by frank signs of hepatotoxicity after 20 weeks, leading to cellular attrition and regenerative hyperplasia. Metabolite CGA330050 was identified as generating the mild hepatic toxicity, and metabolite CGA265307 exacerbated the initial toxicity by inhibiting inducible nitric oxide synthase. This combination of metabolite-generated hepatotoxicity and increase in cell replication rates is postulated as the mode of action for thiamethoxam-related mouse liver tumors. The relevance of these mouse-specific tumors to human health was assessed by using the framework and decision logic developed by ILSI-RSI. The postulated mode of action was tested against the Hill criteria and found to fulfill the comprehensive requirements of strength, consistency, specificity, temporality, dose-response, and the collective criteria of being a plausible mode of action that fits with known and similar modes of action. Whereas the postulated mode of action could theoretically operate in human liver, quantitation of the key metabolites in vivo and in vitro showed that mice, but not rats or humans, generate sufficient amounts of these metabolites to initiate the hepatic toxicity and consequent tumors. Indeed, rats fed 3000ppm thiamethoxam for a lifetime did not develop hepatotoxicity or tumors. In conclusion, the coherence and extent of the database clearly demonstrates the mode of action for mouse liver tumorigenesis and also allows for the conclusion that thiamethoxam does not pose a carcinogenic risk to humans.

Vapor Pressure

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C

Absorption Distribution and Excretion

Quickly and completely absorbed, rapidly distributed in the body and rapidly eliminated. The toxicokinetics and metabolism are not influenced by the route of administration, the dose level, pre-treatment, the site of label or the sex of animals.
In rats, thiamethoxam is absorbed rapidly and extensively, and is widely distributed, followed by very rapid elimination, mostly in the urine. The highest tissue concentrations are in skeletal muscle (10-15% of administered dose). Very low tissue residues were reported after 7 days. Within 24 hours, approximately 84-95% of the administered dose was excreted in urine, while 2.5-6% was excreted in the feces. Most was excreted as unchanged parent (70-80% of dose). ... Enterohepatic circulation is negligible.
Fifteen Tiflbm: MAG (SPF) mice/group were dosed with non-labeled thiamethoxam in diet for 29 days at 0, 100, 500, or 2500 ppm. Labeled thiamethoxam (10 mg/kg b.w.) was given by gavage to all groups on day 30, and again 72 hours later (non-labeled dietary treatments continued until termination). Mice were killed 6 hours after the second radio-labeled treatment. Investigators evaluated urine, feces, liver, plasma, and bile for radiolabel and metabolites. Regardless of dose, 58-76% of the first dose was found in urine and 24-36% of first dose in feces within 72 hours (accounting for 94-102% of administered dose). Six hours after the 2nd dose, liver contained about 0.9 to 1.5% of that dose, pooled bile from the gall bladders contained only 0.01 to 0.22% of that dose, and plasma contained 0.3 to 0.4% of that dose (no effect of pre-treatment for liver, bile, or plasma). Excreta and other samples showed no influence of dose on metabolite patterns. ...
Non-radiolabeled Thiamethoxam (purity >98%); Radiolabeled [Thiazol-2-(14)C] Thiamethoxam (Batch #Ko-73.1A and Ko-73.2A-1, specific activity 68.9 and 57.3 uCi/mg, respectively, purity of >97%) and [Oxadiazin-4-(14)C] Thiamethoxam (Batch Ko-75.2A-2 and Ko- 75.2A-3, specific activity of 87.0 and 84.6 uCi/mg, purity >96%) were administered to 4 or 5 Tif:RAI f (SPF) rats/sex/dose at 0.5 mg/kg, to 5 rats/sex at 0.5 mg/kg (after 14 days of unlabeled Thiamethoxam) and to 5 rats/sex at 0.5 or 100 mg/kg by oral gavage or iv. Three groups of 4 male Tiflbm:MAG (SPF) mice receiving [Thiazol-2-(14)C] Thiamethoxam for 14 days at 118 mg/kg to determine excretion and metabolic fate in mice. In rats, the dose was rapidly absorbed from the G.I. tract into the general circulation with maximum blood levels (tCmax (hr) achieved 1 to 4 hours independent of the radiolabel site, dose level or sex. Cmax ranged from 0.17 to 0.20 ppm (low dose) and 33 to 43 ppm (high dose) and levels declined rapidly (tCmax/2 about 8 hours). Bioavailability 0.6 to 0.8 (males) and 0.7 to 0.9 (females) indicated sizable oral absorption. Absorbed material was primarily excreted via the urine (approximately 90%) compared to about 4% in feces within 24 hours. The preponderance of fecal elimination originated from biliary excretion. Half-lives in all tissues ranged from 2 to 6 hours. Comparison of metabolite patterns in mice and rats indicated that the major metabolic pathways were similar.
In mice, approximately 72% of the administered dose was excreted in the urine and 19% was excreted in feces. Small but measurable amounts were detected in expired air (approximately 0.2% of dose). Parent (33-41% of administered dose) and 2 predominant metabolites: 8-12% and 9-18% of administered dose were found. These are the same structures that were most commonly observed in rat excreta; however, the proportions are quite different in mouse excreta. One additional significant metabolite (mouse R6) was isolated from feces samples. Between 30-60% of the administered dose was excreted as metabolites.

Metabolism Metabolites

The major biotransformation reaction is cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound (i.e., chlothianidin, the regulated metabolite in plants and livestock).
In the in vivo study compared rat and mouse plasma metabolite levels after 1-week or 10-week dietary exposures of 3000 ppm in rats and 2500 ppm in mice (N = 5). Plasma thiamethoxam levels were 12 and 4 ug/mL in 1-wk and 10- wk mice, and 7 and 19 ug/mL in respective rats. In mice, it appeared that metabolic induction was progressing over that interval, as CGA 265307 (downstream metabolite of both CGA 322704 and CGA 330050) increased from 2 to 5 ug/mL. CGA 322704 levels in mice stayed about the same and CGA 330050 levels were marginally reduced during this interval. In rats, CGA 322704 ranged from 1.0 to 0.6 ug/mL. Other metabolite levels were exceedingly low in rats: CGA 265307 at 0.05 to 0.09 ug/mL, and CGA 330050 at 0.10 to 0.14 ug/mL. Liver microsomal fractions were prepared from mice, rats, and humans for in vitro studies of metabolism of thiamethoxam to metabolites. In all cases, mice had the most rapid metabolic rates (i.e. for metabolism of thiamethoxam to CGA 322704, thiamethoxam to CGA 330050, CGA 322704 to CGA 265307, and CGA 330050 to CGA 265307). Rats had slightly higher metabolic rates than humans for these reactions.
Two male Tiflbm: RAI (SPF) rats/group were dosed once with 100 mg/kg [Oxadiazin-4-(14)C] CGA 293343 by gavage. Sacrifices were 0.5, 1, 2, 4, 6, 8, or 24 hrs after dosing. Blood was collected to assess total residues and to identify major metabolites. A TLC radiochromatogram of whole blood extracts taken 4 hrs post-dosing revealed 1 strong peak, one much lesser peak, and very little label outside those areas. The corresponding HPLC radiochromatogram revealed 2 perceptible peaks: thiamethoxam and CGA 322704. At peak levels of thiamethoxam (6 hrs after dosing), 99.8% of radiolabel was extractible. Extractible residues other than thiamethoxam and two metabolites were 1.74% of label. Maximum concentrations were at 6 hr for thiamethoxam and its metabolites. Estimated t1/2 were 2 hrs for thiamethoxam, 4 hrs for CGA 322704, and 8 hrs for CGA 265307. During the period from 0.5 to 8 hrs post-dosing, "other" residues graduated from 0.3% to 2.2% of extractible label. At 24 hours, total residues in blood were only 2% of the peak [6 hr] levels. Metabolic profile (as % of total radioactive residues of a given sampling time) for thiamethoxam, CGA 322704, and CGA 265307, respectively were 94.6%, 5.0%, and (below quantifiable levels) at 1 hr; 81.9%, 15.0%, and 1.2% at 6 hrs; and 15.5%, 30.6%, and 17.6% at 24 hrs. CGA 330050, a significant metabolite in mice, was not detectable.
Six male Tiflbm: MAG (SPF) mice/group were dosed once with 100 mg/kg [Oxadiazin-4-(14)C] Thiamethoxam by gavage. Sacrifices were 0.5, 1, 2, 4, 6, 8, or 24 hrs after dosing. Blood was collected to assess total residues and to identify major metabolites. A TLC radiochromatogram of whole blood extracts taken 1 hr post-dosing revealed 3 strong peaks, with very little label outside those areas. One of the peaks represented 2 constituents, so that the HPLC radiochromatogram revealed 4 perceptible peaks. These were thiamethoxam (dominant peak), and three metabolites: CGA 322704, CGA 265307, and CGA 330050. During the first hour, about 1.5% to 2.9% of label was non-extractible, whereas residues other than thiamethoxam and the above metabolites were below levels of detection. Kinetics parameters for TCmax (hr) 0.5 for thiamethoxam, and 2 for the three metabolites, and estimated t1/2 (hr) were 3 hr (for thiamethoxam and all metabolites). During the period from 4-8 hrs post-dosing, "other" residues constituted about 5% of extractible label. At 8 and 24 hours, respectively, total residues in blood were only 30% and 1% of the peak (0.5 hr) levels. Metabolic profile (as % of total radioactive residues of a given sampling time) for thiamethoxam, CGA 322704, CGA 265307, and CGA 330050, respectively were 77.5, 11.2, 3.2, and 6.6 at 0.5 hrs; 60.0, 15.7, 9.8, and 11.6 at 1 hr; and 39.5, 12.7, 30.4, and 9.0 at 8 hrs.
For more Metabolism/Metabolites (Complete) data for Thiamethoxam (6 total), please visit the HSDB record page.

Wikipedia

Thiamethoxam

Biological Half Life

The half-life times from rat tissue ranged from 2-6 hours.

Use Classification

Agrochemicals -> Pesticides
Insecticides

Methods of Manufacturing

Preparation: P. Maienfissch, L. Gsell, CA 2100924 (1994 to Ciba-Geigy); eidem, US 5852012 (1998 to Novartis).

Analytic Laboratory Methods

Adequate enforcement methodology (high-performance liquid chromatography/ultraviolet (HPLC/UV) or mass spectrometry (MS)) is available to enforce the tolerance expression.
Residues and metabolites by HPLC/MS or HPLC/UV.

Storage Conditions

Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Platinum Insecticide/
Store the material in a well-ventilated, secure area out of the reach of children and domestic animals. Do not store food, beverages, or tobacco products in the storage area. Do not eat, drink, use tobacco where there is a potential for exposure to the material.

Dates

Last modified: 11-21-2023

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